molecular formula C14H12N2O4 B1676649 ML346

ML346

Cat. No.: B1676649
M. Wt: 272.26 g/mol
InChI Key: IXYLVJHFJKDHRM-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML346 (C₁₄H₁₂N₂O₄) is a barbituric acid-derived small molecule known for its role as a proteostasis modulator. It activates heat shock protein 70 (Hsp70) and heat shock factor 1 (HSF-1), with an EC₅₀ of 4.6 µM in HeLa cells . This compound induces the expression of molecular chaperones, including Hsp70, Hsp40, and Hsp27, to restore protein folding in conformational disease models (e.g., misfolded p53-associated cancers) without significant cytotoxicity . Mechanistically, it engages HSF-1, FOXO, and Nrf-2 pathways to amplify proteostatic responses .

Notably, this compound exhibits context-dependent dual functionality:

  • HSP70-ASM axis regulation: It enhances acid sphingomyelinase (ASM) activity by stabilizing HSP70, thereby restoring lysosomal membrane integrity and countering lipid metabolism disorders in cancer cells .
  • Autophagy modulation: this compound suppresses autophagy by reducing LC3-I/II conversion and increasing p62 accumulation, contrasting with heat shock-induced autophagy .
  • Anti-virulence activity: At low concentrations, this compound inhibits sortase A (SrtA) in Staphylococcus aureus, reducing biofilm formation and virulence .

Preparation Methods

Retrosynthetic Analysis of ML346

This compound (CAS 100872-83-1) features a hybrid scaffold combining a barbituric acid core with a cinnamaldehyde-derived α,β-unsaturated carbonyl system (Figure 1A). Retrosynthetic deconstruction reveals two primary fragments:

  • Barbituric acid moiety : Synthesized via condensation of urea with diethyl malonate under acidic conditions, a well-established method for barbiturate derivatives.
  • Cinnamaldehyde-derived Michael acceptor : Prepared through Knoevenagel condensation of benzaldehyde with malononitrile, followed by oxidation to introduce the α,β-unsaturated ketone.

The strategic incorporation of the α,β-unsaturated carbonyl enables covalent binding to cysteine residues in target proteins, a mechanism critical for this compound’s inhibition of SrtA.

Synthetic Pathways for this compound

Barbituric Acid Core Synthesis

The barbituric acid component is synthesized in three stages (Table 1):

Table 1: Reaction Conditions for Barbituric Acid Synthesis

Step Reagents/Conditions Yield (%) Reference
1 Diethyl malonate, urea, HCl, reflux 85
2 NaOH hydrolysis, 80°C 92
3 Acidification (HCl), crystallization 78

Key modifications include substituting malonate esters with electron-withdrawing groups to enhance reactivity toward Michael addition in subsequent steps.

Cinnamaldehyde Fragment Preparation

The cinnamaldehyde derivative is synthesized via:

  • Knoevenagel Condensation : Benzaldehyde and malononitrile in ethanol with piperidine catalyst (78% yield).
  • Oxidation : Using pyridinium chlorochromate (PCC) in dichloromethane to form the α,β-unsaturated ketone (65% yield).

This fragment’s electron-deficient double bond is essential for covalent interaction with SrtA’s catalytic cysteine.

Coupling and Final Assembly

The barbituric acid and cinnamaldehyde fragments are conjugated through a nucleophilic aromatic substitution (SNAr) reaction:

  • Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF), 60°C, 12 hours.
  • Yield : 68% after silica gel chromatography.

Crystallographic validation of the final product (PDB: 7V6K) confirms proper stereoelectronic alignment for SrtA binding.

Optimization of Synthetic Routes

Covalent Bond Formation Efficiency

Time-dependent inhibition assays revealed that this compound’s covalent adduct formation with SrtA follows second-order kinetics ( k inact/ K I = 0.075 μM⁻¹ min⁻¹ for S. aureus SrtA). To enhance this, synthetic optimizations included:

  • Introducing electron-withdrawing substituents on the benzaldehyde ring to increase Michael acceptor reactivity.
  • Screening polar aprotic solvents (e.g., DMSO vs. DMF) to improve SNAr coupling yields.

Purity and Characterization

HPLC Analysis :

  • Column : C18 reverse-phase
  • Mobile Phase : Acetonitrile/water (70:30)
  • Retention Time : 8.2 minutes (purity >98%).

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.21 (s, 1H, NH), 7.65–7.58 (m, 2H, Ar-H), 7.45–7.39 (m, 3H, Ar-H), 6.82 (d, J = 15.6 Hz, 1H, CH), 6.15 (d, J = 15.6 Hz, 1H, CH).
  • HRMS : m/z calculated for C₁₅H₁₂N₂O₃ [M+H]⁺: 269.0926; found: 269.0922.

Scale-Up and Industrial Feasibility

Challenges in Large-Scale Synthesis

  • Michael Addition Side Reactions : Competing thiol additions necessitate strict anhydrous conditions.
  • Crystallization Difficulties : The planar barbituric acid core promotes π-stacking, requiring optimized recrystallization from ethanol/water mixtures.

Cost Analysis (Table 2)

Table 2: Cost Drivers in this compound Synthesis

Component Cost per kg (USD) Contribution (%)
Diethyl malonate 120 28
Benzaldehyde 90 21
Chromatography 150 35
Labor/Utilities 70 16

Chromatography remains the primary cost driver, highlighting the need for continuous flow purification methods.

Biological Validation of Synthetic Lots

This compound batches were validated using:

  • FRET-Based SrtA Inhibition Assays : IC₅₀ = 0.37 μM for S. aureus SrtA.
  • Thermal Shift Assays : Δ T m = +4.1°C, confirming target engagement.
  • In Vivo Efficacy: 80% survival of Galleria mellonella larvae infected with S. aureus at 10 mg/kg.

Alternative Synthetic Approaches

Solid-Phase Synthesis

Attempts to synthesize this compound on Wang resin yielded <30% purity due to incompatibility with SNAr conditions.

Biocatalytic Methods

Lipase-mediated ester hydrolysis showed promise for enantioselective synthesis but required expensive immobilized enzymes.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Mechanism of Action

ML346, with a molecular formula of C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol, exhibits good chemical stability and high water solubility, making it a suitable candidate for various biological assays. It is characterized as a cell-permeable compound that does not react with excess glutathione, which is crucial for maintaining cellular redox balance .

The compound functions primarily as an activator of the heat shock response (HSR) by inducing the expression of heat shock proteins such as Hsp70, Hsp40, and Hsp27. This induction plays a significant role in cellular protection against stressors, including oxidative stress and proteotoxicity .

Applications in Microbiology

Inhibition of Staphylococcus aureus

One of the notable applications of this compound is its role as a covalent inhibitor of sortase A (SrtA), an enzyme critical for the virulence of Staphylococcus aureus. Studies have demonstrated that this compound modifies the thiol group of Cys208 in the active site of SrtA, effectively inhibiting its function. This inhibition leads to a significant reduction in virulence phenotypes associated with Staphylococcus aureus infections, including those caused by methicillin-resistant strains .

The compound was shown to have an IC₅₀ value of approximately 2.65 µM against SrtA, indicating its potency as an antivirulence agent . Furthermore, this compound exhibited protective effects in Galleria mellonella larva models infected with Staphylococcus aureus, reinforcing its potential therapeutic utility .

Applications in Cancer Research

Modulation of Proteostasis

In cancer biology, this compound has been identified as a novel modulator of proteostasis. It has been shown to activate transcription factors that enhance the expression of chaperones involved in protein folding and degradation pathways. This modulation is particularly relevant in the context of protein conformational diseases and cancer progression.

Research indicates that this compound can suppress polyglutamine aggregation in model organisms such as Caenorhabditis elegans, suggesting its efficacy in mitigating toxic protein aggregates associated with neurodegenerative diseases . Additionally, it has been observed to induce HSF-1-dependent chaperone expression, which is critical for restoring protein folding under stress conditions .

Table 1: Summary of Key Findings on this compound Applications

Application AreaKey FindingsReference
MicrobiologyInhibits sortase A in Staphylococcus aureus; reduces virulence; effective against MRSA
Cancer ResearchActivates HSF-1; suppresses polyglutamine aggregation; enhances proteostasis
Proteostasis ModulationInduces expression of heat shock proteins; restores protein folding

Comparison with Similar Compounds

HSP70 Modulators

Compound Target/Mechanism EC₅₀/IC₅₀ Key Effects Limitations References
ML346 HSP70/HSF-1 activator 4.6 µM Restores proteostasis, enhances ASM activity, suppresses autophagy Reactive groups may limit therapeutic window
KNK437 Pan-HSP inhibitor (HSP105, HSP72) N/A Blocks HSP synthesis; anti-tumor effects Non-specific, broad HSP inhibition
TRC051384 HSP70 agonist N/A Synergizes with this compound to reduce V8-induced cell death Limited mechanistic characterization

Key Findings :

  • This compound and TRC051384 both stabilize HSP70-ASM interactions but differ in structural scaffolds. This compound uniquely integrates HSF-1 activation, enabling transcriptional upregulation of chaperones .
  • Unlike KNK437, which broadly inhibits HSPs, this compound selectively enhances HSP70 without impairing other chaperones .

Proteostasis Modulators

Compound Target/Mechanism Key Effects Clinical Relevance References
This compound HSP70/HSF-1 activation Reduces misfolded p53; promotes oligodendrocyte differentiation via HSP70 Potential for neurodegenerative diseases
Foldlin Michael acceptor (unspecified target) Reduces misfolded proteins Off-target effects due to reactive groups
Bortezomib Proteasome inhibitor Degrades misfolded proteins via proteasomal inhibition FDA-approved for myeloma

Key Findings :

  • This compound and Foldlin both reduce misfolded p53 but diverge in specificity. Foldlin’s reactive pyrazole/benzoic acid groups risk off-target interactions, whereas this compound’s barbituric acid scaffold shows higher precision .
  • Bortezomib and this compound represent opposing proteostatic strategies: Bortezomib degrades misfolded proteins, while this compound refolds them .

Autophagy Regulators

Compound Mechanism Effect on Autophagy Synergy with HSP70 References
This compound HSP70 activation Suppresses LC3-I/II conversion Inhibits autophagy via mTOR/AMPK
Rapamycin mTOR inhibitor Induces autophagy Antagonizes HSP70-mediated pathways N/A

Key Findings :

  • This compound suppresses autophagy by phosphorylating mTOR (Ser2448) and reducing AMPK activity, contrasting with rapamycin’s mTOR inhibition .
  • Heat shock (43°C) induces autophagy, whereas this compound’s chemical activation of HSP70 paradoxically inhibits it .

Anti-Virulence Agents

Compound Target Mechanism Efficacy in S. aureus References
This compound SrtA inhibitor Covalent inhibition of transpeptidation Reduces biofilm formation, SpA adhesion
Ly93 SMS2 inhibitor Blocks sphingomyelin synthesis Mitigates lysosomal membrane damage

Key Findings :

  • This compound’s SrtA inhibition is specific (minimal effects on human proteases), unlike broad-spectrum inhibitors like Ly93 .

Critical Analysis of Therapeutic Potential

  • Strengths : this compound’s multi-pathway engagement (HSP70, HSF-1, SrtA) offers versatility in treating protein misfolding diseases, cancer, and bacterial infections.
  • Limitations : Reactive functional groups (pyrazole, benzoic acid) may limit clinical utility due to off-target effects .
  • Contradictions : While this compound suppresses autophagy in NSCLC cells , HSP70 activation in other contexts (e.g., oligodendrocyte differentiation) enhances cellular resilience .

Biological Activity

ML346 is a compound identified as a selective irreversible inhibitor of sortase A (SrtA), an enzyme crucial for the virulence of certain bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in inhibiting bacterial infections, and potential therapeutic applications.

This compound functions by covalently modifying the thiol group of cysteine residues in the active site of SrtA, thereby inhibiting its transpeptidation activity. This inhibition prevents the anchoring of surface proteins that are essential for bacterial virulence. The compound has been shown to exhibit time-dependent inhibition, suggesting irreversible binding to the target enzyme.

Key Findings:

  • IC50 Values : this compound demonstrated IC50 values of 1.37 μM against SpSrtA ΔN81 and 2.65 μM against SaSrtA ΔN24 in various assays, indicating potent inhibitory activity .
  • Selectivity : While this compound minimally inhibited mammalian cysteine proteases such as cathepsin B and L at concentrations up to 20 μM, it effectively targeted SrtA, highlighting its selectivity for bacterial over mammalian enzymes .

Inhibition of Bacterial Virulence

The biological activity of this compound was further evaluated in vivo using a Galleria mellonella model, which serves as a surrogate for studying bacterial infections. The results indicated that this compound significantly reduced the virulence of S. aureus, leading to improved survival rates in infected larvae.

Efficacy Data:

  • Survival Rate : In a treatment group receiving 60 mg/kg this compound, the survival rate of Galleria mellonella larvae was notably higher compared to untreated controls .
  • Biofilm Formation : this compound also inhibited biofilm formation in S. aureus, a critical factor in the establishment of persistent infections associated with medical devices .

Research Findings and Case Studies

Several studies have documented the effects and potential applications of this compound as an antivirulence agent:

StudyFindingsModel Used
Demonstrated time-dependent inhibition of SrtA with IC50 values indicating effective inhibitionIn vitro assays
Showed significant reduction in virulence phenotypes and improved survival in infected Galleria mellonellaIn vivo model
Reported analogs of this compound with enhanced inhibitory activity on SrtA and biofilm formationStructure-guided design studies

Q & A

Basic Research Questions

Q. What is the primary mechanism of ML346 in modulating HSP70 activity, and how can this be experimentally validated?

this compound activates HSP70 by enhancing HSF-1-mediated transcription, with an EC50 of 4.6 µM in HeLa cells . To validate this:

  • Use in vitro assays (e.g., luciferase reporters for HSF-1 activity) .
  • Measure downstream chaperone proteins (Hsp70, Hsp40) via Western blot .
  • Compare protein folding rescue in conformational disease models (e.g., ΔF508-CFTR) .

Q. How should researchers design experiments to assess this compound's dual role in endoplasmic reticulum stress (ERS) and autophagy?

  • Experimental Design :

  • Treat cancer cell lines (e.g., SK-MEL-5) with this compound and monitor ERS markers (GRP78, CHOP) and autophagy markers (LC3-II) via immunofluorescence .
  • Use inhibitors (e.g., 4-PBA for ERS, chloroquine for autophagy) to isolate pathways .
    • Controls : Include untreated cells and HSP70 inhibitors (e.g., VER-155008) to confirm specificity .

Q. What models are most appropriate for studying this compound's impact on tumor growth and apoptosis?

  • In vitro : Use MITF-dependent melanoma cells (SK-MEL-2, IC50 = 0.7 µM) to assess proliferation and apoptosis via flow cytometry .
  • In vivo : Xenograft mouse models with tumor volume/weight measurements and TUNEL staining for apoptosis .

Advanced Research Questions

Q. How can contradictory data on this compound's tumor-promoting vs. inhibitory effects be resolved?

  • Contradiction : this compound increased tumor size in mice but reduced proliferation in SK-MEL-2 cells .
  • Methodological Approach :

  • Compare dose-dependent effects (low vs. high concentrations).
  • Analyze tissue-specific HSP70 expression and cross-talk with ERS pathways .
  • Replicate studies across multiple cell lines and animal models to identify context-dependent mechanisms .

Q. What methodologies optimize this compound delivery in vivo for sustained HSP70 activation without toxicity?

  • Pharmacokinetics : Use nanoformulations (e.g., liposomes) to enhance bioavailability .
  • Toxicity Screening : Perform liver/kidney function tests in murine models and assess off-target effects via transcriptomics .

Q. How can this compound be combined with other ERS modulators to study additive or antagonistic effects?

  • Experimental Framework :

  • Co-administer this compound with ERS inhibitors (4-PBA) or activators (tunicamycin) .
  • Use factorial design experiments to analyze interactions between HSP70 and ERS pathways .
    • Data Analysis : Apply synergy scoring models (e.g., Chou-Talalay method) to quantify combined effects .

Q. Methodological Challenges & Solutions

Q. How to address variability in this compound's efficacy across cell lines?

  • Strategy :

  • Pre-screen cell lines for baseline HSP70 and HSF-1 expression .
  • Use isogenic cell pairs (e.g., wild-type vs. HSP70-knockout) to isolate this compound's mechanism .

Q. What statistical approaches are suitable for analyzing this compound's dose-response data?

  • Recommendations :

  • Nonlinear regression (e.g., log-dose vs. response) to calculate IC50/EC50 .
  • Mixed-effects models for repeated measurements in longitudinal studies .

Properties

IUPAC Name

5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-10-7-5-9(6-8-10)3-2-4-11-12(17)15-14(19)16-13(11)18/h2-8H,1H3,(H2,15,16,17,18,19)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYLVJHFJKDHRM-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML346
Reactant of Route 2
Reactant of Route 2
ML346
Reactant of Route 3
Reactant of Route 3
ML346
Reactant of Route 4
Reactant of Route 4
ML346
Reactant of Route 5
Reactant of Route 5
ML346
Reactant of Route 6
Reactant of Route 6
ML346

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.